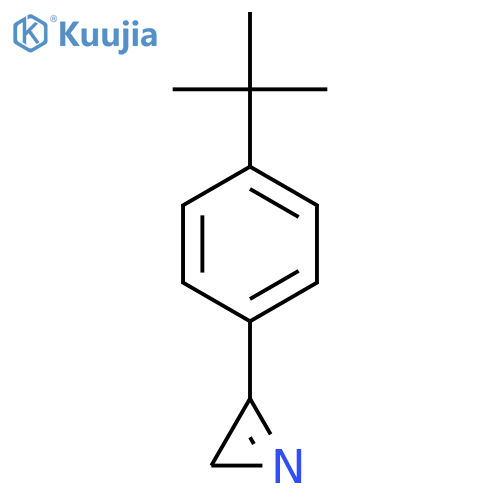Cas no 1627732-55-1 (3-(4-tert-Butylphenyl)-2H-azirine)

1627732-55-1 structure
商品名:3-(4-tert-Butylphenyl)-2H-azirine
3-(4-tert-Butylphenyl)-2H-azirine 化学的及び物理的性質
名前と識別子
-
- SY327030
- 3-[4-(tert-Butyl)phenyl]-2H-azirine
- 1627732-55-1
- 2H-Azirine, 3-[4-(1,1-dimethylethyl)phenyl]-
- 3-(4-tert-Butylphenyl)-2H-azirine
-
- インチ: 1S/C12H15N/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7H,8H2,1-3H3
- InChIKey: HPEJRJWAWAHTIO-UHFFFAOYSA-N
- ほほえんだ: N1CC=1C1C=CC(=CC=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 173.120449483g/mol
- どういたいしつりょう: 173.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.4Ų
じっけんとくせい
- 密度みつど: 0.98±0.1 g/cm3(Predicted)
- ふってん: 245.1±33.0 °C(Predicted)
- 酸性度係数(pKa): 4.63±0.20(Predicted)
3-(4-tert-Butylphenyl)-2H-azirine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY327030-1g |
3-[4-(tert-Butyl)phenyl]-2H-azirine |
1627732-55-1 | ≥95% | 1g |
¥17100.00 | 2024-07-10 |
3-(4-tert-Butylphenyl)-2H-azirine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
5. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
1627732-55-1 (3-(4-tert-Butylphenyl)-2H-azirine) 関連製品
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1627732-55-1)3-(4-tert-Butylphenyl)-2H-azirine

清らかである:99%
はかる:1g
価格 ($):2144.0